![molecular formula C14H24N4O B2436566 3-叔丁基-1-[4-(1H-吡唑-1-基)环己基]脲 CAS No. 2097868-76-1](/img/structure/B2436566.png)

3-叔丁基-1-[4-(1H-吡唑-1-基)环己基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

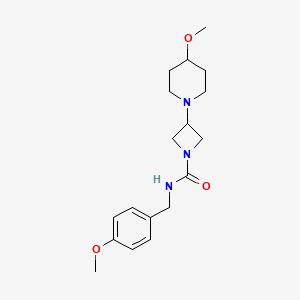

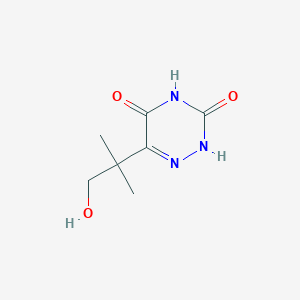

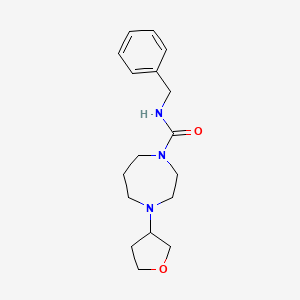

The compound “3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry, and the cyclohexyl group is a cycloalkane with the formula C6H11. The urea group (NH2-CO-NH2) is a functional group that’s often found in organic compounds, including many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the tert-butyl group, the cyclohexyl group, and the urea group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the urea group could participate in reactions involving its amine and carbonyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar urea group, while its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学研究应用

1. 抑制p38α MAP激酶的作用

3-叔丁基-1-[4-(1H-吡唑-1-基)环己基]脲,作为包括1-(5-叔丁基-2-对甲苯基-2H-吡唑-3-基)-3-[4-(2-吗啉-4-基-乙氧基)萘-1-基]脲(BIRB 796)在内的化合物类别的一部分,已被研究其在抑制p38α MAP激酶中的作用。BIRB 796已进入人类临床试验,用于治疗自身免疫性疾病。叔丁基基团是通过占据激酶中的一个亲脂性结构域而发挥作用的关键元素。这类化合物在小鼠口服剂量时强力抑制TNF-alpha的产生(Regan et al., 2003)。

2. 设计和合成用于p38α MAPK抑制的化合物

基于结构的设计和合成N-吡唑,N'-噻唑酰脲作为p38α MAPK的有效抑制剂是另一个应用。通过采用N-芳基,N'-噻唑酰脲骨架并引入关键结构元素,实现了p38α的新型氢键相互作用,导致有效的III型抑制剂。这些化合物,包括变体如1-(3-叔丁基-5-{[(1,3-噻唑-2-基氨基)羰基]氨基}-1H-吡唑-1-基)-苯乙酸,被发现在HeLa细胞中有效抑制p38α介导的磷酸化(Getlik et al., 2012)。

3. 肾素AT1受体拮抗作用

UR-7280,包括类似的结构基序,作为有效的肾素AT1选择性受体拮抗剂。该化合物在大鼠肝膜中显示竞争性拮抗作用,在兔主动脉中显示不可逆拮抗作用,表明其在心血管研究中的潜力(de Arriba et al., 1996)。

4. 环糊精络合作用

在上部边缘具有脲功能的对叔丁基卡利克斯[5]芳烃,包括叔丁基基团,作为ω-氨基酸和生物胺的高效受体。它们在π-碱性腔内展示了一个主要识别位点和一个次要氢键供体/受体结合位点(Ballistreri et al., 2003)。

5. 二氧化碳及相关分子的固定

一种双功能受挫吡唑硼烷路易斯酸碱对,包括1-[双(五氟苯基)硼基]-3,5-二叔丁基-1H-吡唑,被用于小分子固定,与二氧化碳和其他化合物反应。这项研究为绿色化学和碳捕集技术中的潜在应用提供了见解(Theuergarten et al., 2012)。

作用机制

Target of Action

Similar compounds have been found to interact with kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in many cellular processes.

Mode of Action

It’s suggested that the scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Biochemical Pathways

Compounds that target kinases often impact signal transduction pathways, which regulate a variety of cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

Kinase inhibitors often result in the modulation of signal transduction pathways, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis .

安全和危害

未来方向

属性

IUPAC Name |

1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAOYBTTXYICIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)

![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)

![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)